molecular formula C13H17N3O B13972795 1-(3-Methylpiperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 92309-56-3

1-(3-Methylpiperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B13972795
CAS No.: 92309-56-3
M. Wt: 231.29 g/mol
InChI Key: KFHJGGBPUGTYQD-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(3-methyl-4-piperidinyl)-2h-benzimidazol-2-one is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-(3-methyl-4-piperidinyl)-2h-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-piperidinol with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired benzimidazole derivative.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-1-(3-methyl-4-piperidinyl)-2h-benzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenated benzimidazole derivatives can be used as starting materials for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,3-Dihydro-1-(3-methyl-4-piperidinyl)-2h-benzimidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-1-(3-methyl-4-piperidinyl)-2h-benzimidazol-2-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    2-Methylbenzimidazole: A derivative with enhanced antimicrobial properties.

    4,5-Dimethylbenzimidazole: Known for its role as a precursor in the synthesis of vitamin B12.

Uniqueness

1,3-Dihydro-1-(3-methyl-4-piperidinyl)-2h-benzimidazol-2-one stands out due to its unique structural features, which confer specific biological activities not observed in other benzimidazole derivatives. Its piperidinyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

CAS No.

92309-56-3

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-(3-methylpiperidin-4-yl)-1H-benzimidazol-2-one

InChI

InChI=1S/C13H17N3O/c1-9-8-14-7-6-11(9)16-12-5-3-2-4-10(12)15-13(16)17/h2-5,9,11,14H,6-8H2,1H3,(H,15,17)

InChI Key

KFHJGGBPUGTYQD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC1N2C3=CC=CC=C3NC2=O

Origin of Product

United States

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